molecular formula C11H16OS B14750793 (Butane-1-sulfinylmethyl)-benzene CAS No. 2168-98-1

(Butane-1-sulfinylmethyl)-benzene

Cat. No.: B14750793
CAS No.: 2168-98-1
M. Wt: 196.31 g/mol
InChI Key: YAHHDUKYDHLWIB-UHFFFAOYSA-N
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Description

(Butane-1-sulfinylmethyl)-benzene is an organic compound that features a sulfinyl group attached to a butane chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butane-1-sulfinylmethyl)-benzene can be achieved through several methods. One common approach involves the reaction of butane-1-sulfinyl chloride with benzene in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process often requires precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the efficiency and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

(Butane-1-sulfinylmethyl)-benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., chlorine or bromine).

Major Products

    Oxidation: (Butane-1-sulfonylmethyl)-benzene.

    Reduction: (Butane-1-sulfanylmethyl)-benzene.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

(Butane-1-sulfinylmethyl)-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Butane-1-sulfinylmethyl)-benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The benzene ring provides a stable aromatic system that can undergo further functionalization, making the compound versatile for different applications.

Comparison with Similar Compounds

Similar Compounds

    (Butane-1-sulfonylmethyl)-benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    (Butane-1-sulfanylmethyl)-benzene: Similar structure but with a sulfide group instead of a sulfinyl group.

    (Butane-1-sulfinylmethyl)-toluene: Similar structure but with a methyl group on the benzene ring.

Uniqueness

(Butane-1-sulfinylmethyl)-benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and properties compared to its sulfonyl and sulfide analogs. This uniqueness makes it valuable for specific applications where the sulfinyl functionality is desired.

Properties

CAS No.

2168-98-1

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

butylsulfinylmethylbenzene

InChI

InChI=1S/C11H16OS/c1-2-3-9-13(12)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

YAHHDUKYDHLWIB-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)CC1=CC=CC=C1

Origin of Product

United States

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